![molecular formula C13H14N2O2S2 B2913126 (2-Methyl-5,6,7,8-tetrahydro-benzo[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)acetic acid CAS No. 301357-21-1](/img/structure/B2913126.png)
(2-Methyl-5,6,7,8-tetrahydro-benzo[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)acetic acid
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Overview
Description
“(2-Methyl-5,6,7,8-tetrahydro-benzo[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)acetic acid” is a chemical compound with a molecular weight of 277.34 and a molecular formula of C13H15N3O2S . It’s used for research purposes .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 277.34 . Other physical and chemical properties such as melting point, boiling point, or solubility are not provided in the sources I found.Scientific Research Applications
Antimicrobial Activity
Research has shown that derivatives synthesized from thienopyrimidin compounds demonstrate significant antimicrobial activities. For instance, Sabry et al. (2013) reported on the synthesis and antimicrobial activities of new imide and Schiff's base derivatives from bis-(3-amino-2-methyl-4-oxo-9-substituted-3,4-dihydropyrido-[30,20: 4,5]-thieno[3,2-d]pyrimidin-7-yl)pyridines. These compounds exhibited good antimicrobial activities, comparable to known antibiotics like streptomycin and fusidic acid (Sabry, Flefel, Al-Omar, & Amr, 2013).
Aldose Reductase Inhibitory Activity
Ogawva et al. (1993) synthesized and evaluated a series of 2,4-dioxo-thieno[2,3-d], [3,2-d], and [3,4-d]pyrimidin-1-acetic acids with a benzyl moiety at the N-3 position for their aldose reductase inhibitory activity. This enzyme is a target for the treatment of diabetic complications. Some of these compounds showed potent inhibitory activity, highlighting the potential of thienopyrimidin derivatives in managing diabetes-related conditions (Ogawva, Yamawaki, Matsusita, Nomura, Kador, & Kinoshita, 1993).
Synthesis of Heterocycles
The synthesis of heterocyclic compounds is a significant area of application for thienopyrimidin derivatives. Various studies have explored the synthesis of new heterocyclic structures using thienopyrimidin as a core structure or starting material. For example, Rudyakova et al. (2008) synthesized (1H-pyrrol-2-ylsulfanyl)alkanoic acids, demonstrating the versatility of thienopyrimidin derivatives in synthesizing novel heterocyclic compounds with potential pharmaceutical applications (Rudyakova, Mirskova, & Levkovskaya, 2008).
Pharmacological Activities
Thienopyrimidin derivatives have been studied for various pharmacological activities, including analgesic and antiparkinsonian effects. Ouf et al. (2008) synthesized a series of pyrimidinones, thienopyrimidines, and their derivatives using N-methylindolyl acetic acid as a starting material. The pharmacological screening of these compounds revealed significant analgesic and antiparkinsonian activities, comparable to reference drugs like Voltarene® and Benzatropine® (Ouf, Amr, & Fayed, 2008).
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-[(2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S2/c1-7-14-12(18-6-10(16)17)11-8-4-2-3-5-9(8)19-13(11)15-7/h2-6H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSJDIDHOTLLUGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C3=C(S2)CCCC3)C(=N1)SCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methyl-5,6,7,8-tetrahydro-benzo[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)acetic acid |
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